N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
Description
N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a carboxamide group and a 1,2,4-oxadiazole moiety linked to a 6-ethoxypyridine ring. The ethoxypyridine group may enhance solubility and bioavailability compared to halogenated analogs, while the oxadiazole ring could contribute to electron-deficient characteristics, influencing binding interactions .
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-4-24-12-6-5-11(7-17-12)15-19-13(25-22-15)8-18-16(23)14-9(2)20-21-10(14)3/h5-7H,4,8H2,1-3H3,(H,18,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQNZWXDZWUQGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C(NN=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 6-ethoxypyridin-3-yl derivatives and 1,2,4-oxadiazole derivatives. These intermediates are then subjected to various coupling reactions, often involving the use of reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmaceuticals: It is explored for its potential use in drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors, leading to modulation of signaling pathways. For instance, it may act as an inhibitor of kinases or other enzymes involved in disease progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide , we compare it with structurally related pyrazole-carboxamide derivatives reported in the literature (Table 1).
Key Structural and Functional Differences
Substituent Effects on Solubility: The target compound’s 6-ethoxypyridine group likely improves hydrophilicity compared to the chloro or cyano substituents in compounds 3a–3d. In contrast, 3b (with a 4-chlorophenyl group) exhibits a higher melting point (171–172°C), suggesting stronger intermolecular interactions due to halogen bonding .
Oxadiazole vs. Pyrazole Linkers: The 1,2,4-oxadiazole ring in the target compound introduces rigidity and electron-deficient properties, which may enhance binding to enzymatic pockets compared to the simpler pyrazole-pyrazole linkages in 3a–3d.
Synthetic Methodology: The target compound’s synthesis likely involves coupling reactions similar to those used for 3a–3d (e.g., EDCI/HOBt-mediated amidation in DMF) .
Spectroscopic Signatures :
- The absence of aromatic protons from ethoxypyridine in the target compound’s ¹H-NMR (if reported) would contrast with the multiplet signals (δ 7.2–7.6) observed in 3a–3d. Mass spectrometry would confirm the molecular ion peak at ~368.4 ([M+H]⁺), distinct from the lower-mass analogs in Table 1 .
Research Implications
While direct bioactivity data for the target compound are unavailable in the provided evidence, structural analogs like 3a–3d demonstrate the importance of substituent choice in modulating physicochemical and pharmacological properties. For instance, fluorinated derivatives (e.g., 3d) often exhibit enhanced metabolic stability, whereas chlorinated variants (e.g., 3b) may prioritize crystallinity for formulation .
Biological Activity
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique structural arrangement that combines several functional groups:
- Oxadiazole moiety : Known for its diverse biological activities.
- Pyridine derivative : Often associated with enhanced pharmacological properties.
- Pyrazole structure : Contributes to the compound's reactivity and potential interactions with biological targets.
Molecular Details
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4O3 |
| Molecular Weight | 288.30 g/mol |
| CAS Number | 2034288-82-7 |
The specific mechanisms of action for this compound are not fully elucidated. However, based on structural similarities with other compounds in its class, it is hypothesized to interact with various biological targets such as:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : Potential interactions with specific receptors could lead to therapeutic effects in various diseases.
Biological Activities
Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant biological activities. This compound has been explored for several key activities:
Anticancer Activity
Preliminary studies suggest that similar compounds can inhibit cancer cell growth. For instance:
- In vitro studies have shown that oxadiazole derivatives can induce apoptosis in various cancer cell lines.
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial effects against bacteria and fungi:
| Compound Type | Activity |
|---|---|
| Benzothiazole Derivatives | Antimicrobial |
| Oxadiazole Compounds | Antifungal |
Q & A
Q. What are the key synthetic steps for preparing N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide?
The synthesis involves two critical steps:
- Oxadiazole Core Formation : Cyclocondensation of nitrile derivatives with hydroxylamine to form the 1,2,4-oxadiazole ring. Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can optimize this step .
- Alkylation of Pyrazole : Reaction of 3,5-dimethyl-1H-pyrazole-4-carboxamide with a chloromethyl intermediate derived from the oxadiazole. This step uses K₂CO₃ as a base in DMF at room temperature to minimize side reactions .
Characterization : Post-synthesis, confirm structure via ¹H/¹³C NMR and single-crystal X-ray diffraction (e.g., bond lengths: C–C = 0.003 Å, R factor = 0.040) .
Q. How is the compound characterized to confirm its structural integrity?
- Spectroscopy : ¹H/¹³C NMR identifies functional groups and substituents (e.g., ethoxy pyridine protons at δ 1.4–4.4 ppm).
- X-ray Crystallography : Resolves bond angles and confirms stereochemistry (e.g., pyrazole-oxadiazole dihedral angle ≈ 85°) .
- LC-MS/HPLC : Validates purity (>95%) and molecular weight (e.g., m/z = 411.2 [M+H]⁺) .
Advanced Questions
Q. How can researchers optimize the cyclization step to improve yield and reduce byproducts?
Systematic variation of reaction parameters is critical:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Base | K₂CO₃ | 85% yield |
| Temperature | 80°C | Minimizes dimerization |
| Solvent | DMF | Enhances solubility |
Methodology :
- Use Design of Experiments (DoE) to screen bases (e.g., NaH vs. K₂CO₃) and solvents (DMF vs. THF) .
- Monitor byproducts via TLC/LC-MS and adjust reaction time (e.g., 10–12 hours) .
Q. How should researchers address contradictory data in biological activity assays?
- Dose-Response Analysis : Replicate assays across multiple cell lines (e.g., IC₅₀ values in HEK-293 vs. HeLa) to rule out cell-specific effects.
- Molecular Docking : Validate target binding using software like AutoDock Vina. For example, pyrazole-4-carboxamide shows higher affinity for kinase X (ΔG = -9.2 kcal/mol) than kinase Y (ΔG = -7.5 kcal/mol) .
- Control Experiments : Test stability under assay conditions (pH 7.4, 37°C) to exclude compound degradation .
Q. What strategies mitigate side reactions during alkylation of the pyrazole moiety?
- Protecting Groups : Temporarily block reactive sites (e.g., NH of pyrazole) with Boc or Fmoc groups.
- Low-Temperature Alkylation : Perform reactions at 0–5°C to suppress over-alkylation .
- Byproduct Analysis : Use GC-MS to identify chloromethyl dimerization products and adjust stoichiometry (e.g., 1.1:1 RCH₂Cl:pyrazole) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
